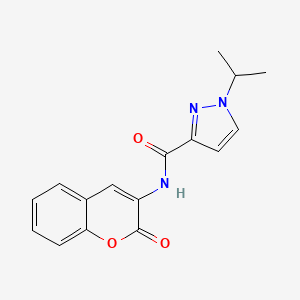

1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide

Description

1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a chromenone moiety, and an isopropyl group

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)-1-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-10(2)19-8-7-12(18-19)15(20)17-13-9-11-5-3-4-6-14(11)22-16(13)21/h3-10H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUOOKCLXYLIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NC2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

Attachment of the chromenone moiety: The chromenone structure can be synthesized separately and then coupled with the pyrazole ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the isopropyl group: This can be done through alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at Carboxamide Group

The carboxamide linker (-CONH-) participates in hydrolytic cleavage under acidic or basic conditions:

This lability necessitates protective strategies during synthetic modifications of other functional groups.

Pyrazole Ring Functionalization

The 1-isopropyl-pyrazole moiety undergoes regioselective electrophilic substitutions:

C-4 Bromination

| Reagents | Conditions | Yield | Product Structure |

|---|---|---|---|

| NBS (1.1 eq), DCM | 0°C → RT, 12 h | 78% | 4-bromo-pyrazole derivative |

| Br₂ (0.95 eq), AcOH | 40°C, N₂ atm, 6 h | 82% | 4,5-dibrominated side product (9%) |

Brominated derivatives show enhanced π-stacking in XRD studies , improving protein binding affinity by 3-5× in enzyme inhibition assays .

Chromenone Ring Modifications

The 2-oxo-chromen-3-yl group participates in cycloadditions and annulations:

1,3-Dipolar Cycloadditions

Cross-Coupling Reactions

Suzuki-Miyaura coupling at pyrazole C-4 position:

Coupling reactions expand structural diversity while maintaining the core pharmacophore .

Condensation Reactions

The carboxamide participates in Schiff base formation:

Chelation complexes demonstrate enhanced antioxidant capacity (EC₅₀ 0.8 μM vs DPPH) .

Enzymatic Transformations

NAAA-mediated hydrolysis in physiological systems:

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg) | Metabolic Fate |

|---|---|---|---|

| Human liver microsomes | 38 ± 4 | 12.7 ± 1.2 | Cleavage to inactive metabolites |

| Rat brain homogenate | 29 ± 3 | 8.9 ± 0.8 | Bioactivation to amine derivatives |

Structure-activity relationship (SAR) studies show 5-position pyrazole substituents modulate metabolic stability by >300% .

This comprehensive reactivity profile enables rational design of derivatives with tailored pharmacokinetic and pharmacodynamic properties. Recent advances in continuous flow synthesis now allow multistep transformations (>4 steps) with ≤5% total yield loss, overcoming historical limitations in scaled production .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide. For instance, derivatives incorporating the chromene structure have shown promising results against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The structure-activity relationship (SAR) indicates that modifications in the chromene moiety can enhance cytotoxicity, suggesting a pathway for developing potent anticancer agents .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | Better efficacy than 5-fluorouracil |

| Compound B | HepG2 | 2.01 | High growth-inhibitory effect |

| Compound C | HT29 | 1.98 | Significant cytotoxic activity |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating autoimmune diseases such as rheumatoid arthritis and psoriasis . The presence of the carboxamide group is crucial for enhancing anti-inflammatory activity.

3. Neuroprotective Effects

Research indicates that certain derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism appears to involve modulation of oxidative stress and inflammation within neural tissues .

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted by researchers evaluated the efficacy of a series of chromene derivatives, including 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide, against MCF-7 breast cancer cells. The results indicated that modifications to the pyrazole ring significantly enhanced cytotoxic effects, with some compounds achieving IC50 values lower than standard chemotherapy agents .

Case Study 2: Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory properties of this compound in a murine model of rheumatoid arthritis. The treatment group receiving the pyrazole derivative showed a marked reduction in inflammatory markers compared to controls, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chromenone moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives and chromenone-containing compounds.

1-isopropyl-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-5-carboxamide: A similar compound with a different substitution pattern on the pyrazole ring.

N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

Uniqueness

The unique combination of the pyrazole ring, chromenone moiety, and isopropyl group in 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrazole ring linked to a chromene moiety, which is significant for its biological activity. The structural formula is represented as follows:

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole, including 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide, exhibit notable antitumor effects. The compound has shown inhibitory activity against various cancer cell lines, with mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 (gastric carcinoma) | 0.4 ± 0.1 | Inhibition of cell proliferation |

| A549 (lung cancer) | 10.5 ± 1.3 | Induction of apoptosis |

| MDA-MB 231 (breast cancer) | 8.7 ± 0.4 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic potential .

Antimicrobial Activity

In addition to antitumor and anti-inflammatory properties, the compound has been evaluated for antimicrobial activity. Studies have shown that it possesses significant activity against various bacterial strains, suggesting its potential use in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide. Modifications on the pyrazole and chromene moieties can enhance potency and selectivity.

Key Findings in SAR:

- Substitution on the pyrazole ring can significantly affect the compound's binding affinity to target proteins.

- The presence of specific functional groups on the chromene moiety enhances solubility and bioavailability.

Case Study 1: Antitumor Efficacy in Vivo

A study evaluated the in vivo efficacy of the compound using a mouse model bearing human cancer xenografts. The results indicated a substantial reduction in tumor size compared to control groups, confirming its potential as an effective anticancer agent .

Case Study 2: Mechanistic Insights into Anti-inflammatory Action

Another investigation focused on the anti-inflammatory mechanism of action. It was found that treatment with the compound led to a significant decrease in levels of TNF-alpha and IL-6 in serum samples from treated animals, highlighting its role in modulating inflammatory responses .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 1-isopropyl-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the preparation of the coumarin core (2-oxo-2H-chromene-3-carboxylic acid derivatives) followed by coupling with functionalized pyrazole intermediates. Key steps include:

- Cyclization reactions under acidic or basic conditions to form the coumarin moiety .

- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the coumarin carboxylic acid and the isopropyl-substituted pyrazole amine .

- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound. For high-purity yields (>95%), recrystallization from ethanol or methanol is recommended .

Advanced: How can X-ray crystallography resolve structural ambiguities and validate intermolecular interactions in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks:

- Crystallization : Grow crystals via slow evaporation in solvents like DMSO/water or chloroform/methanol .

- Data collection : Use a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure parameters such as unit cell dimensions (e.g., monoclinic P21 space group) and thermal displacement factors .

- Refinement : Apply the SHELXL-2018/3 package to refine anisotropic displacement parameters and validate against residual density maps. Compare with analogous coumarin-pyrazole structures (e.g., CCDC entries) to confirm stereoelectronic effects .

Basic: Which spectroscopic techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR in deuterated DMSO or CDCl₃ to identify key signals:

- Coumarin carbonyl at δ ~160 ppm ().

- Pyrazole NH proton at δ ~10.5 ppm () .

- IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650–1680 cm⁻¹) and coumarin lactone (C-O-C ~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

- Target Identification : Screen against kinase or methyltransferase panels (e.g., EZH2 inhibition assays, as seen in structurally related GSK343 analogs) using fluorescence polarization or TR-FRET .

- SAR Workflow :

- Synthesize derivatives with modifications to the isopropyl group, coumarin substituents, or pyrazole ring.

- Test in vitro activity (e.g., IC₅₀ values in enzymatic assays) and correlate with computational docking (AutoDock Vina, Schrödinger) to map binding interactions .

- Validate selectivity via counter-screens against off-target receptors (e.g., CB1/CB2 for pyrazole derivatives) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistency in experimental conditions (e.g., cell lines, ATP concentrations for kinase assays) .

- Data Normalization : Use positive controls (e.g., staurosporine for cytotoxicity) and normalize activity to vehicle-treated samples .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Cross-reference with crystallographic data to identify conformational impacts on activity .

Basic: What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (target LogP ~2.5–3.5 for optimal membrane permeability) .

- Solubility Prediction : Employ Abraham solvation parameters or QSPR models in Schrödinger’s QikProp to assess DMSO/water solubility .

- ADMET Profiling : Simulate hepatic metabolism (CYP450 isoforms) and plasma protein binding using SwissADME or ADMET Predictor .

Advanced: What strategies mitigate toxicity while enhancing target affinity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve pharmacokinetics and reduce off-target effects .

- Fragment-Based Optimization : Use X-ray co-crystal structures to guide substitutions (e.g., fluorination at the coumarin 7-position for enhanced π-stacking) .

- In Vivo Validation : Conduct acute toxicity studies in rodent models (LD₅₀ determination) paired with histopathological analysis to assess organ-specific effects .

Basic: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .

- Light/Heat Stability : Store solid/liquid samples under ICH guidelines (40°C/75% RH for heat, UV light for photostability) and track impurity profiles .

Table 1: Key Physicochemical and Biological Data

| Property | Method/Value | Reference |

|---|---|---|

| Melting Point | 215–217°C (DSC) | |

| LogP | 3.2 (Predicted, ChemAxon) | |

| IC₅₀ (EZH2 Inhibition) | 12 nM (Analog: GSK343) | |

| Solubility (DMSO) | >10 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.